molecular formula C9H18O3 B12552073 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane CAS No. 144101-99-5

4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane

Cat. No.: B12552073
CAS No.: 144101-99-5
M. Wt: 174.24 g/mol
InChI Key: VWSQDQDFMAMNQC-UHFFFAOYSA-N
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Description

4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane is an organic compound belonging to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms This specific compound is characterized by the presence of an ethoxyethyl group and a methyl group attached to the dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane typically involves the reaction of 2-ethoxyethanol with 4-methyl-1,3-dioxane under acidic conditions. The reaction is carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of high-purity starting materials and optimized reaction parameters ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted dioxane derivatives.

Scientific Research Applications

4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their chemical structure and function.

Comparison with Similar Compounds

    4-Methyl-1,3-dioxane: Lacks the ethoxyethyl group, resulting in different chemical properties.

    2-Ethoxyethyl-1,3-dioxane: Similar structure but with different substitution patterns.

    1,3-Dioxane: The parent compound without any substituents.

Uniqueness: 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane is unique due to the presence of both the ethoxyethyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

144101-99-5

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

4-(2-ethoxyethyl)-4-methyl-1,3-dioxane

InChI

InChI=1S/C9H18O3/c1-3-10-6-4-9(2)5-7-11-8-12-9/h3-8H2,1-2H3

InChI Key

VWSQDQDFMAMNQC-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1(CCOCO1)C

Origin of Product

United States

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